N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a complex organic compound featuring the 1,3,4-thiadiazole moiety
Mechanism of Action
Target of action
Compounds with a 1,3,4-thiadiazole scaffold have been found to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial effects . The specific targets of these compounds can vary widely depending on their structure and the presence of other functional groups.
Mode of action
The mode of action of 1,3,4-thiadiazole compounds is often related to their ability to interact with biomolecules such as proteins and DNA . The presence of the =N-C-S moiety and strong aromaticity of the ring are thought to contribute to their low toxicity and in vivo stability .
Biochemical pathways
The biochemical pathways affected by 1,3,4-thiadiazole compounds can be diverse, reflecting their wide range of pharmacological activities. For example, some compounds might inhibit enzymes involved in bacterial cell wall synthesis, leading to their anti-microbial effects .
Pharmacokinetics
The ADME properties of 1,3,4-thiadiazole compounds can vary depending on their specific structure. Some compounds might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of 1,3,4-thiadiazole compounds can include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,3,4-thiadiazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This process can be achieved through a one-step procedure using α,ω-dihalogenoalkanes. The reaction conditions are optimized by altering the base used and the proportions of reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include halogenides, bases, and oxidizing or reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiadiazole derivatives .
Scientific Research Applications
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: Used as a ligand in metal complexation studies.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of various functional materials
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- Symmetrical bis-thiadiazoles
Uniqueness
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S3/c1-3-4-5-8(19)13-11-17-18-12(23-11)21-6-9(20)14-10-16-15-7(2)22-10/h3-6H2,1-2H3,(H,13,17,19)(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRRVZXHKHENST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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